N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Overview
Description
Chemical Reactions Analysis
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can be compared with other similar compounds, such as:
- N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-piperidin-4-ylpropyl)amine
- N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-pyrrolidin-4-ylpropyl)amine
These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-14(19-7-4-8-20-9-11-22-12-10-20)17-13-15-5-3-6-16(21-2)18(15)23-17/h3,5-6,13-14,19H,4,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDZYXKGWQNTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=CC=C2)OC)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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